3-Benzamido-3-(4-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-benzamido-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWCIYANRIZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389484 | |
| Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-94-5 | |
| Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Acylation Method
The primary synthesis involves reacting 3-amino-3-(4-fluorophenyl)propanoic acid with benzoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Key steps include:
-
Reaction Mechanism : Nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Conditions :
Data Table 1: Optimization of Classical Acylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Maximizes selectivity |
| Molar Ratio (Amine:Benzoyl Chloride) | 1:1.1 | Minimizes excess reagent |
| Solvent | THF | Enhances solubility |
| Reaction Time | 4–6 hours | Completes acylation |
Modified Acylation with Activators
To improve efficiency, carbodiimide-based coupling agents (e.g., EDC, DCC) are employed for activating the carboxylic acid moiety of benzoyl derivatives. This method is preferred for sterically hindered substrates:
-
Procedure :
-
Advantages :
Data Table 2: Activator Comparison
| Activator | Yield (%) | Side Products |
|---|---|---|
| EDC/HOBt | 78–80 | Minimal |
| DCC | 70–75 | Urea precipitate |
| DIC | 75–78 | Low |
Industrial-Scale Production
Patents describe large-scale synthesis using automated continuous flow reactors:
-
Key Steps :
Data Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Reaction Temperature | 15–20°C |
| Purity Post-Crystallization | 99.2% |
| Annual Production | 10–15 metric tons |
Challenges and Innovations
-
Impurity Control : Over-acylation byproducts (e.g., bis-benzamido derivatives) are minimized using stoichiometric benzoyl chloride.
-
Green Chemistry : Recent efforts replace chlorinated solvents with cyclopentyl methyl ether (CPME) without yield loss .
-
Catalytic Advances : Palladium-catalyzed couplings explored for fluorine retention in aryl groups .
Chemical Reactions Analysis
3-Benzamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or fluorophenyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy. For instance, it has been investigated for its potential to develop drugs that modulate neurotransmitter systems, particularly in conditions such as depression and anxiety disorders .
Targeted Therapy Research
Research has demonstrated that 3-benzamido-3-(4-fluorophenyl)propanoic acid can interact with specific receptors involved in excitatory neurotransmission. This interaction is vital for understanding synaptic plasticity and cognitive functions, making it an important candidate for targeted therapies in neuropharmacology .
Neurotransmitter Research
Role in Excitatory Neurotransmission
The compound's influence on neurotransmitter systems is significant. Studies have shown its ability to affect the activity of glutamate receptors, which play a critical role in synaptic transmission and plasticity. This research contributes to a deeper understanding of cognitive processes and potential treatments for neurodegenerative diseases .
Modulation of Synaptic Activity
Further investigations have revealed that this compound can modulate synaptic activity through its effects on receptor binding and enzyme interactions. This modulation is essential for exploring new therapeutic avenues for conditions like epilepsy and schizophrenia .
Biochemical Assays
Enzyme Activity Evaluation
In biochemical assays, this compound is utilized to evaluate enzyme activities and receptor interactions. Its specificity allows researchers to screen potential drug candidates effectively, providing insights into their interactions at the molecular level .
Applications in Drug Discovery
The compound's role in drug discovery is underscored by its use in high-throughput screening methods to identify new pharmacological agents. Researchers have successfully employed it to assess the inhibitory effects on various metabolic enzymes, enhancing the understanding of drug metabolism and efficacy .
Material Science
Incorporation into Polymers
In material science, this compound can be incorporated into polymers to improve their thermal stability and mechanical strength. This application is valuable for developing advanced materials used in various industries, including electronics and biomedical engineering .
Development of Advanced Materials
The compound's unique properties make it suitable for creating specialized materials with enhanced performance characteristics. Research has indicated that materials incorporating this compound exhibit improved resilience and functionality under diverse conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~301.28 g/mol (calculated).
- LogP (estimated): ~2.45 (higher than amino analogs due to the benzamido group).
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 3-benzamido-3-(4-fluorophenyl)propanoic acid with key analogs:
*LogP estimated via computational tools (e.g., ChemDraw) based on structural analogs.
Key Observations :
- Lipophilicity: The benzamido group increases LogP compared to amino (0.96) and trifluoroacetamido (~1.78) analogs, suggesting enhanced membrane permeability .
- Steric Effects : Bulkier substituents (e.g., benzamido) may hinder binding to flat enzymatic pockets compared to smaller groups (e.g., NH₂) .
Biological Activity
3-Benzamido-3-(4-fluorophenyl)propanoic acid (CAS No. 1647-94-5) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound features a benzamido group attached to a propanoic acid backbone with a fluorinated phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, making it a candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its role as an enzyme inhibitor and its potential therapeutic effects.
1. Enzyme Inhibition
Research has shown that compounds with similar structures can act as inhibitors for specific enzymes. For instance, derivatives of 3-(4-fluorophenyl)propionic acid have been studied for their inhibitory effects on rhinovirus proteases, which are crucial in viral replication processes. The enzymatic synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid demonstrated significant yields and enantiomeric excess, indicating the potential for developing antiviral agents based on this scaffold .
2. Antimicrobial Activity
Compounds related to this compound have exhibited antimicrobial properties. A study evaluated various derivatives against bacterial strains such as E. coli and S. aureus, revealing enhanced antibacterial activity compared to standard drugs . The introduction of the benzamido moiety appears to increase the compound's efficacy against microbial infections.
Case Study 1: Antiviral Activity
A notable study investigated the antiviral properties of related compounds against rhinovirus. The synthesized (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid was found to inhibit viral replication effectively, showcasing its potential as a lead compound for developing antiviral medications .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested for their antimicrobial activity using the agar-well diffusion method. The results indicated that these compounds had significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Enzymatic Processes : Continuous enzymatic processes have been developed for synthesizing this compound with high yields and enantiomeric purity, which is crucial for its application in pharmaceuticals .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity towards cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Benzamido-3-(4-fluorophenyl)propanoic acid, and what critical reaction conditions influence yield?
- Methodological Answer : A key synthesis involves coupling 4-fluorophenylpropanoic acid derivatives with benzamide groups under basic conditions. For example, LiOH in a THF/water mixture facilitates hydrolysis of tert-butoxycarbonyl (Boc) protecting groups, followed by acidification to isolate the product . Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Purification : Preparative HPLC is recommended for isolating high-purity products (>95%) .
- Temperature : Reactions are typically conducted at room temperature to avoid side reactions.
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the benzamido (δ 7.5–8.0 ppm for aromatic protons) and 4-fluorophenyl (δ 7.0–7.3 ppm) groups. The propanoic acid backbone is identified via carboxylic proton signals (δ 12–13 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 302.1) .
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm) and carboxylic acid (2500–3300 cm) groups confirm functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
